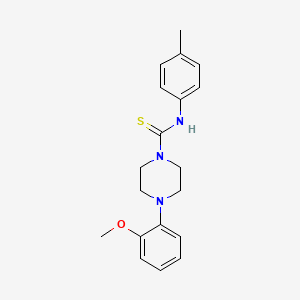
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as BAY 59-3074, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was first synthesized by Bayer AG in 2005 and has been the subject of various scientific research studies since then.
Mechanism of Action
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 acts as a selective antagonist of CB1 receptors, which are primarily found in the central nervous system. CB1 receptors play a key role in the regulation of appetite, energy metabolism, and reward processing. By blocking the activation of CB1 receptors, 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity and diabetes. 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has several advantages for lab experiments. It is a selective CB1 antagonist, which allows for the specific modulation of CB1 receptor activity. 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 is also relatively stable and easy to synthesize. However, 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has some off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074. One potential direction is the investigation of its therapeutic potential in the treatment of obesity, diabetes, and drug addiction. Additionally, further studies are needed to better understand the role of CB1 receptors in the regulation of appetite, energy metabolism, and reward processing. The development of more selective CB1 antagonists could also lead to the discovery of new therapeutic targets for these conditions. Finally, the use of 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 as a tool to study the endocannabinoid system and its role in various physiological and pathological processes could lead to new insights into the regulation of these processes.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 involves the reaction of 5-chloro-2-methoxyaniline with 2-(4-tert-butylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product. The purity and yield of 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has been used in various scientific research studies to investigate the role of CB1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and drug addiction. 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has also been used as a tool to study the endocannabinoid system and its role in the regulation of appetite, energy metabolism, and reward processing.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-19(2,3)13-5-8-15(9-6-13)24-12-18(22)21-16-11-14(20)7-10-17(16)23-4/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQINWKVUKFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5812755 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)




![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)


![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)
![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)
![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)